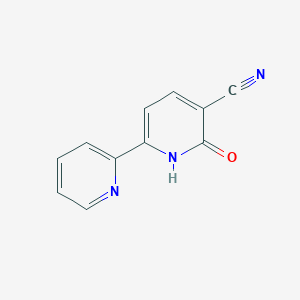

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIROVGISVODAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372626 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56304-74-6 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility and Stability of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile

Introduction

6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile is a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science communities. Its structure, featuring a bipyridine backbone, a polar carbonitrile group, and a pyridone ring, suggests its potential as a versatile chelating ligand, a key intermediate in organic synthesis, and a scaffold for novel therapeutic agents. The effective application of this molecule in any field—from reaction optimization and catalyst design to formulation development and chemical biology—is fundamentally dependent on a thorough understanding of its core physicochemical properties: solubility and stability.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. In the absence of extensive public data for this specific molecule, this document provides the foundational principles and detailed, field-proven experimental protocols required to systematically determine its solubility and stability profiles. By following these methodologies, researchers can generate the critical data needed to accelerate their research and development efforts. The narrative emphasizes the causality behind experimental choices, ensuring a deep and practical understanding of the procedures.

Section 1: Solubility Profile Characterization

The solubility of an active molecule is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. Based on its hybrid structure, 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile is predicted to exhibit poor aqueous solubility but higher solubility in polar aprotic organic solvents. For instance, a related isomer, 1,6-dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile, is reported to be soluble in DMSO and DMF while having low solubility in water.[1][2] However, precise quantitative data must be determined empirically.

The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method. This approach ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most reliable and reproducible data.

Experimental Protocol 1: Isothermal Equilibrium (Shake-Flask) Solubility Determination

This protocol details the definitive method for measuring the solubility of the target compound in a desired solvent.

Causality Statement: The core principle is to create a saturated solution in a controlled environment, allow it to reach thermodynamic equilibrium, and then accurately quantify the concentration of the dissolved solute in the liquid phase. Each step is designed to eliminate kinetic or metastable artifacts.

Materials:

-

6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile (high purity)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF, Acetonitrile)

-

Sealable, inert containers (e.g., 20 mL screw-cap glass vials)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a pre-weighed vial. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation is maintained. A starting point is to add ~10 mg of the compound to 1 mL of the solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a minimum of 24 to 48 hours. Expert Insight: Equilibration time is paramount. For crystalline compounds, 24 hours may be insufficient. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration has plateaued, signifying that equilibrium has been reached.[3]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

To separate the clear supernatant, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or carefully filter the solution using a chemically inert syringe filter. Trustworthiness Check: This step must be performed without causing a temperature change, which could alter the solubility. Pre-warming or pre-cooling the centrifuge or filtration apparatus is recommended.

-

-

Quantification:

-

Carefully aspirate a precise volume of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine its concentration.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

Express the final solubility in standard units such as mg/mL, µg/mL, or mol/L.

-

Data Presentation: Solubility Profile

All experimentally determined solubility data should be compiled into a clear, structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Water | 25 | Experimental Value | Calculated Value | e.g., pH 6.5 |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value | Physiological conditions |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| DMSO | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Section 2: Stability Profile Assessment

Understanding a compound's stability is non-negotiable for ensuring data integrity, defining storage conditions, and predicting shelf-life. Stability testing exposes the molecule to a range of environmental stressors to identify potential degradation pathways and liabilities. The authoritative framework for this is provided by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental Protocol 2: Forced Degradation (Stress Testing)

Causality Statement: Forced degradation studies are designed to intentionally degrade the compound to identify its likely degradation products and develop a "stability-indicating" analytical method. A stability-indicating method is one that can accurately measure the concentration of the intact parent compound in the presence of its degradants.[7][8]

Methodology:

-

Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Hydrolytic Stability:

-

Acidic: Mix the stock solution with 0.1 M HCl.

-

Basic: Mix the stock solution with 0.1 M NaOH.

-

Neutral: Mix the stock solution with purified water.

-

Incubate all solutions at a controlled, elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Analyze samples at intermediate time points.

-

-

Oxidative Stability:

-

Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protect it from light. Analyze at several time points (e.g., 2, 8, 24 hours).

-

-

Thermal Stability (Solid State):

-

Place a known quantity of the solid compound in a vial.

-

Expose it to dry heat at an elevated temperature (e.g., 80 °C) for an extended period.

-

-

Photostability (ICH Q1B): [9][10]

-

Expose both the solid compound and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-UV light.

-

The standard exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

-

A dark control sample, shielded from light (e.g., with aluminum foil), must be run in parallel to differentiate light-induced degradation from thermal degradation.

-

-

Analysis:

-

At each time point, analyze the stressed samples alongside a non-degraded control using an appropriate HPLC method.

-

The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Experimental Protocol 3: Formal ICH Stability Study

Causality Statement: This protocol simulates the effect of long-term storage under defined environmental conditions to establish a re-test period or shelf life for the compound.[4][6]

Methodology:

-

Batch Selection: Use at least one representative batch of the compound with a well-characterized purity profile.

-

Container Closure System: Store the compound in a container that is inert and mimics the intended long-term storage (e.g., amber glass vials with screw caps).

-

Storage Conditions & Time Points: Store samples under the conditions specified by ICH guidelines.[5]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Schedule:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analysis: At each time point, test the samples for key stability attributes, including:

-

Appearance (visual inspection)

-

Assay (potency/concentration)

-

Purity (presence of degradation products)

-

Moisture content (if applicable)

-

Data Presentation: Formal Stability Study

| Test Parameter | Specification | Time Point (Months) | ||||

| 0 | 3 | 6 | 9 | 12 | ... | |

| Long-Term (25°C/60%RH) | ||||||

| Appearance | White Powder | Pass | Pass | Pass | Pass | Pass |

| Assay (%) | 98.0 - 102.0% | 99.8% | 99.7% | 99.5% | 99.6% | 99.4% |

| Total Impurities (%) | NMT 1.0% | 0.15% | 0.18% | 0.21% | 0.20% | 0.25% |

| Accelerated (40°C/75%RH) | ||||||

| Appearance | White Powder | Pass | Pass | Pass | ||

| Assay (%) | 98.0 - 102.0% | 99.8% | 99.2% | 98.5% | ||

| Total Impurities (%) | NMT 1.0% | 0.15% | 0.35% | 0.68% |

Visualization: Stability Testing Program Logic

Caption: Decision workflow for a comprehensive stability testing program.

Recommended Storage and Handling

While definitive storage conditions must be derived from the formal stability studies described above, general best practices for related chemical structures should be followed as a preliminary measure.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of reference materials.[2]

-

Light: Protect from light. Store in an amber vial or in a light-blocking outer container.

-

Atmosphere: Keep the container tightly sealed to protect from moisture and air, which could contribute to hydrolytic and oxidative degradation, respectively.[1]

-

Incompatibilities: Avoid storage with strong oxidizing agents.[2]

Conclusion

The successful application of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile hinges on a robust understanding of its solubility and stability. This guide provides the necessary theoretical framework and actionable experimental protocols for researchers to generate this essential data. By employing the isothermal shake-flask method for solubility and following ICH-compliant guidelines for stability testing, scientists can ensure the quality and reliability of their work, confidently define handling and storage procedures, and accelerate the translation of this promising molecule from the laboratory to its final application.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents.

- International Conference on Harmonisation. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dimethyl-2,2'-bipyridine in Organic Solvents.

- World Health Organization. (n.d.). Annex 10 - ICH.

- Priyanka, O. (2012). Ich guidelines for stability studies 1.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethyl-2,2'-bipyridine.

- KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from KK Wagh College of Pharmacy website.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 1,6-Dihydro-2-Methyl-6-Oxo-(3,4'-Bipyridine)-5-Carbonitrile.

- Wikipedia. (n.d.). Bipyridine.

- Gao, Y., & Geng, L. D. (2012). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese New Drugs Journal, 21(24), 2861-2869.

- ChemBK. (n.d.). 1,6-DIHYDRO-2-METHYL-6-OXO-3,4-BIPYRIDINE-5-CARBONITRILe.

- International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

- 1. 1,6-Dihydro-2-Methyl-6-Oxo-(3,4'-Bipyridine)-5-Carbonitrile | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 2. chembk.com [chembk.com]

- 3. 99462-32-5|2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1,6-Dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile(78415-72-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsquarel.org [rsquarel.org]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Discovery and History of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile. While direct historical records of its initial synthesis are not prominently published, its structural characteristics firmly place it within the lineage of bipyridine and pyridone derivatives developed as cardiotonic agents. This guide will explore its likely origins within the broader context of phosphodiesterase 3 (PDE3) inhibitor research, pioneered by institutions such as the Sterling-Winthrop Research Institute. We will examine the synthetic pathways, probable mechanism of action, and the scientific landscape that led to the emergence of this class of compounds, which includes the well-known drugs amrinone and milrinone.

Introduction: The Rise of Pyridone-Based Cardiotonics

The latter half of the 20th century saw a paradigm shift in the treatment of congestive heart failure. For decades, digitalis glycosides were the mainstay of therapy, but their narrow therapeutic window and potential for toxicity drove the search for safer and more effective alternatives. This led to the exploration of novel chemical scaffolds with positive inotropic (contractility-enhancing) and vasodilatory properties. Among the most promising of these were the pyridone derivatives.[1][2]

The 2-pyridone ring system, a six-membered heterocycle, proved to be a versatile scaffold in medicinal chemistry.[3] Its ability to be readily functionalized allowed for the fine-tuning of its pharmacological properties. The discovery that certain bipyridine derivatives could inhibit phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle, was a major breakthrough.[4][5] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation.[6]

The Sterling-Winthrop Era: Amrinone and Milrinone

The Sterling-Winthrop Research Institute was at the forefront of developing pyridone-based cardiotonic agents. Their research programs in the 1970s and 1980s led to the discovery of two landmark drugs: amrinone and milrinone.

-

Amrinone: Identified as a potent positive inotropic agent, amrinone was one of the first in its class to be clinically investigated for heart failure.[7] However, its use was associated with side effects, including thrombocytopenia.[2]

-

Milrinone: A structural analog of amrinone, milrinone was developed to improve upon the former's therapeutic profile. It exhibited greater potency and a better side-effect profile, leading to its widespread clinical use.[6]

The success of amrinone and milrinone spurred further research into related pyridone and bipyridine structures, with the goal of discovering compounds with even better efficacy and safety. It is highly probable that this compound (CAS 56304-74-6) was synthesized and evaluated during this period of intense research and development by Sterling-Winthrop or other pharmaceutical companies exploring this chemical space. Patents filed by Sterling Drug Inc., with inventors such as George Y. Lesher, describe numerous pyridone derivatives with cardiotonic properties, highlighting the company's significant investment in this area.[8][9]

Synthesis of this compound

While the specific first synthesis of this compound is not detailed in readily available literature, its structure suggests a plausible and well-established synthetic route based on the condensation of a pyridinyl ketone with a cyanoacetamide derivative. This approach is a common method for the preparation of 2-pyridones.

A likely synthetic pathway is the reaction of 1-(2-pyridinyl)ethanone with cyanoacetamide in the presence of a base. This type of condensation reaction is a fundamental method for constructing the 2-pyridone ring.

Caption: Plausible synthetic route to this compound.

This synthetic strategy is versatile and has been employed to create a wide array of substituted 2-pyridone derivatives for various therapeutic applications, including anticancer and antimicrobial agents.[10][11]

Probable Mechanism of Action: PDE3 Inhibition

Given its structural similarity to amrinone and milrinone, this compound is predicted to act as a phosphodiesterase 3 (PDE3) inhibitor.

The cAMP Signaling Pathway in Cardiac Myocytes

In cardiac muscle cells, the binding of catecholamines (like norepinephrine) to β-adrenergic receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to increased myocardial contractility.

The action of cAMP is terminated by its hydrolysis to AMP by phosphodiesterases (PDEs). PDE3 is a major isoform present in the heart.

Caption: Mechanism of action of this compound as a PDE3 inhibitor.

By inhibiting PDE3, this compound would prevent the breakdown of cAMP, leading to its accumulation within the cardiac myocyte. This would result in a sustained activation of PKA and a more forceful contraction of the heart muscle. A similar mechanism in vascular smooth muscle would lead to vasodilation and a reduction in both preload and afterload on the heart.

Therapeutic Potential and Future Directions

While there is no available data on the clinical or preclinical development of this compound, its structural features and likely mechanism of action suggest that it was investigated for its potential as a cardiotonic agent for the treatment of congestive heart failure.

The broader class of 2-pyridone derivatives continues to be an active area of research in medicinal chemistry. These scaffolds are being explored for a wide range of therapeutic applications, including:

-

Anticancer agents: Certain pyridone derivatives have shown promising activity against various cancer cell lines.[1][10]

-

Anti-inflammatory drugs: The inhibition of phosphodiesterases is also a validated strategy for the treatment of inflammatory conditions.[5]

-

Antimicrobial agents: Novel pyridone structures are being synthesized and tested for their antibacterial and antifungal properties.[11]

The story of this compound is emblematic of many compounds in the annals of pharmaceutical research. While it may not have become a marketed drug, its existence is a testament to the extensive structure-activity relationship studies that were crucial in the development of life-saving medicines like milrinone. Further investigation into the biological activities of this and related compounds could yet uncover novel therapeutic applications.

Summary of Key Data

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 56304-74-6 |

| Molecular Formula | C11H7N3O |

| Probable Drug Class | Phosphodiesterase 3 (PDE3) Inhibitor |

| Likely Therapeutic Area | Cardiotonic agent for Congestive Heart Failure |

| Likely Origin | Sterling-Winthrop Research Institute (or similar) |

| Probable Period of Discovery | 1970s - 1980s |

References

- Lesher, G. Y. (1985). Cardiotonic 5-(heterylcarbonyl)-pyridones. U.S.

-

Schudt, C. (2010). Phosphodiesterase Inhibitors: History of Pharmacology. Handbook of Experimental Pharmacology, (198), 1-22.[5]

-

Wikipedia. (n.d.). Phosphodiesterase inhibitor.[4]

-

Grokipedia. (n.d.). Discovery and development of phosphodiesterase 5 inhibitors.[12]

-

Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183.[3][13]

-

Oriental Journal of Chemistry. (2020). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.[1]

-

El-Sayed, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6943-6955.[14][15]

-

Sallam, A. M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(15), 4468.[16]

-

Arch Pharm (Weinheim). (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.[10]

-

Lesher, G. Y. (1986). 1,6-napthyridine-2(1h)-ones And Their Use As Cardiotonic Agents. U.S. Patent Application 06/824,491.[17]

- Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone.

-

ResearchGate. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.[11]

-

Sircar, I., et al. (1983). Synthesis and cardiotonic activity of novel biimidazoles. Journal of Medicinal Chemistry, 26(11), 1531-1536.[18]

-

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576.[19]

- Benotti, J. R., et al. (1978). Hemodynamic assessment of amrinone. A new inotropic agent. The New England Journal of Medicine, 299(25), 1373-1377.

-

ResearchGate. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.[4]

-

Han, Y., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.[20]

-

Bacon, E. R. (1991). 5-QUINOLINYLPYRIDINONES, CARDIOTONIC COMPOSITIONS AND METHODS. U.S. Patent 5,141,931.[21]

-

PlainSite. (n.d.). 1,6-dihydro-6-oxo-3-pyridinitriles, Intermediates For Cardiotonic Agents.[9]

- Weber, K. T., et al. (1985). Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone. Journal of Molecular and Cellular Cardiology, 17(5), 485-494.

-

Sterling Drug Inc. (1984). Pyridine derivatives, process for their preparation and composition containing them. European Patent EP0109027A1.[7]

-

Lesher, G. Y., & Dickinson, W. B. (1981). 6-(pyridinyl)-3(2h)-pyridazinones And Their Use As Cardiotonics. U.S. Patent Application 06/144,576.[12]

-

Sterling Drug Inc. (1981). N-4-(4-PYRIDINYL)PHENYLUREAS AND THEIR CARDEOTONBC USE. U.S. Patent 4,376,775.[22]

-

ACS Omega. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.[14]

- Alousi, A. A., et al. (1983). Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals. Journal of Cardiovascular Pharmacology, 5(5), 804-811.

Sources

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Phosphodiesterase inhibitors: history of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0109027A1 - Pyridine derivatives, process for their preparation and composition containing them - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. :: United States Patent and Trademark Office :: Patent Application No. 06941890, Examiner Johann R Richter presiding [plainsite.org]

- 10. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Verify That You Are Human [plainsite.org]

- 18. Synthesis and cardiotonic activity of novel biimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile" molecular weight and formula

An In-Depth Technical Guide to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the 2-pyridone class. The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] This document details the molecule's fundamental chemical properties, provides a robust protocol for its synthesis via multicomponent reaction, outlines expected spectroscopic characteristics for its identification, and explores its potential applications in drug discovery, particularly in the context of kinase inhibition. Safety and handling information are also provided. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 56304-74-6) is a small molecule featuring a core 2-pyridone ring substituted with a pyridinyl group at the 6-position and a nitrile group at the 3-position.[3] The 2-pyridone moiety can exist in tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam structure predominating in both solid and solution phases.[1] This structural feature is critical as it allows the molecule to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), facilitating interactions with biological targets.[1]

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇N₃O | [3] |

| Molecular Weight | 197.19 g/mol | [3] |

| IUPAC Name | 2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile | [3] |

| CAS Number | 56304-74-6 | [3] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N | |

| InChIKey | SYIROVGISVODAH-UHFFFAOYSA-N | [3] |

| Computed XLogP3 | 0.7 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Synthesis and Mechanistic Insights

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is efficiently achieved through one-pot multicomponent reactions (MCRs).[1][4] This approach is highly valued in medicinal chemistry for its operational simplicity, high atom economy, and ability to generate structural complexity in a single step. The most common and direct route involves the condensation of a ketone, an aldehyde, and an active methylene nitrile (such as ethyl cyanoacetate or cyanoacetamide) in the presence of a basic catalyst like ammonium acetate.

For the specific synthesis of this compound, the logical precursors would be 2-acetylpyridine (ketone component), an aldehyde equivalent for the C4 position of the pyridone ring, and a cyanide source. A variation of the Thorpe-Ziegler reaction or related cyclizations can be employed. A plausible and widely cited general method involves the reaction of a chalcone-like intermediate with a cyanoacetamide.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-component reaction involving 2-acetylpyridine, glyoxal (or a synthetic equivalent to provide the C4 and C5 carbons), and cyanoacetamide, catalyzed by a base. A more controlled and common laboratory synthesis involves a two-step, one-pot procedure as outlined below.

Caption: Proposed multicomponent reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing analogous 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles.[5][6]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylpyridine (10 mmol, 1.21 g), ethyl cyanoacetate (10 mmol, 1.13 g), and ammonium acetate (80 mmol, 6.16 g) in absolute ethanol (30 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form. Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes to facilitate complete precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying and Characterization: Dry the resulting solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. Based on data from closely related analogues, the following spectral characteristics are expected.[5][7]

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic broad singlet for the N-H proton in the downfield region (δ 12.5-13.0 ppm), which is exchangeable with D₂O. Aromatic protons on the pyridinyl and pyridone rings would appear in the δ 7.0-8.6 ppm range. A singlet or doublet for the proton at the C5 position of the pyridone ring is expected around δ 6.3-6.8 ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carbonyl carbon (C=O) around δ 160-166 ppm, carbons of the pyridinyl ring (δ 120-155 ppm), and the nitrile carbon (C≡N) around δ 116-118 ppm. The carbon at the C3 position bearing the nitrile group would be significantly shielded.

-

Infrared (IR) Spectroscopy (ATR): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: ~3100-3200 cm⁻¹ (broad)

-

C≡N stretching: ~2215-2225 cm⁻¹ (sharp, strong)

-

C=O stretching: ~1640-1660 cm⁻¹ (strong)

-

C=C and C=N stretching (aromatic): ~1580-1610 cm⁻¹

-

-

Mass Spectrometry (MS-EI): The electron impact mass spectrum should show a clear molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 197).

Applications in Research and Drug Discovery

The 2-pyridone scaffold is a cornerstone in the development of novel therapeutics due to its ability to mimic peptide bonds and engage in specific hydrogen bonding interactions with protein targets.[1][8] Derivatives of 2-oxo-pyridine-3-carbonitrile have demonstrated a wide array of pharmacological activities.[2]

Anticancer and Kinase Inhibitory Activity

A primary area of investigation for this chemical class is oncology. Numerous substituted 2-pyridones have shown potent antiproliferative activity against various cancer cell lines.[6][9][10] The mechanism often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.

For example, compounds with the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory and stress-response pathways.[4] Other analogues have shown inhibitory activity against receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are validated targets in cancer therapy.[9] The 2-pyridone core often acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile | C11H7N3O | CID 2747085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile from Enaminones

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and structural properties allow for diverse biological interactions, leading to applications ranging from anticancer to anti-inflammatory therapies.[1][2][3] The target molecule of this guide, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile , incorporates this valuable scaffold, functionalized with a pyridinyl group and a cyano group, making it a significant building block for the synthesis of more complex heterocyclic compounds and a candidate for biological screening.[4][5]

Enaminones are highly versatile and reactive intermediates that serve as powerful tools in the construction of a wide array of heterocyclic systems.[6][7][8] Their inherent ambiphilic nature, possessing both nucleophilic and electrophilic centers, allows for controlled and regioselective cyclization reactions. This application note provides an in-depth, field-proven protocol for the synthesis of this compound, leveraging the cyclocondensation reaction between a bespoke enaminone precursor and malononitrile. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Reaction Principle and Mechanistic Insights

The synthesis is a two-step process, beginning with the formation of the key enaminone intermediate, followed by its reaction with an active methylene compound to construct the target pyridone ring.

Step 1: Synthesis of the Enaminone Precursor The required enaminone, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one , is synthesized from the reaction of 2-acetylpyridine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the condensation to form the stable enaminone.

Step 2: Cyclocondensation with Malononitrile The core of the synthesis is the reaction of the enaminone with malononitrile. Malononitrile is a potent C-nucleophile, and the reaction proceeds via a base-catalyzed cyclocondensation pathway.[9] The choice of base is critical; while strong bases like sodium ethoxide can be used, milder organic bases such as piperidine are often employed to control the reaction rate and minimize side products.

The accepted mechanism proceeds as follows:

-

Michael Addition: The base abstracts a proton from the active methylene carbon of malononitrile, generating a carbanion. This carbanion then undergoes a nucleophilic 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the enaminone.

-

Intermediate Formation & Isomerization: This addition forms a transient open-chain intermediate. Depending on the reaction conditions, one of the cyano groups may be hydrolyzed to an amide.[6][10]

-

Intramolecular Cyclization: The amino group of the intermediate attacks one of the cyano groups, initiating the ring-closing step.

-

Elimination & Aromatization: The subsequent elimination of the dimethylamine moiety, followed by tautomerization, leads to the formation of the thermodynamically stable 2-pyridone aromatic ring system.

Caption: Figure 1: Reaction Mechanism for 2-Pyridone Formation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Part A: Synthesis of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Enaminone Precursor)

-

Materials & Reagents:

-

2-Acetylpyridine (≥98%, CAS: 1122-62-9)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥95%, CAS: 4637-24-5)

-

Toluene (Anhydrous, ≥99.8%)

-

Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer.

-

Heating mantle.

-

-

Procedure:

-

To the 100 mL round-bottom flask, add 2-acetylpyridine (5.0 g, 41.3 mmol).

-

Add anhydrous toluene (40 mL) to dissolve the starting material.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (6.0 g, 50.3 mmol, 1.2 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

After the reaction is complete (disappearance of the 2-acetylpyridine spot), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

-

Expected Yield: Typically 85-95%. The product is a yellow solid.

-

Part B: Synthesis of this compound

-

Materials & Reagents:

-

3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (from Part A)

-

Malononitrile (≥99%, CAS: 109-77-3)

-

Ethanol (Absolute)

-

Piperidine (≥99%, CAS: 110-89-4)

-

Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer.

-

Büchner funnel and filter paper.

-

-

Procedure:

-

In the 100 mL round-bottom flask, dissolve the enaminone from Part A (4.0 g, 22.7 mmol) in absolute ethanol (50 mL).

-

Add malononitrile (1.5 g, 22.7 mmol, 1.0 eq) to the solution.

-

Add piperidine (0.5 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approx. 78-80 °C) with continuous stirring.

-

Maintain the reflux for 8-10 hours. A precipitate will typically form as the reaction progresses. Monitor reaction completion by TLC [Ethyl Acetate/Hexane (7:3)].

-

After completion, cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

-

Dry the product in a vacuum oven at 60 °C overnight. The product is typically a pale yellow or off-white solid.

-

Purification (if necessary): The product can be further purified by recrystallization from glacial acetic acid or ethanol to obtain a high-purity solid.

-

Expected Yield: 70-85%.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The final product should have a molecular weight of 197.19 g/mol .[5]

-

Data Presentation & Workflow Summary

Table 1: Summary of Reaction Parameters

| Parameter | Step A: Enaminone Synthesis | Step B: Pyridone Synthesis |

| Key Reactants | 2-Acetylpyridine, DMF-DMA | Enaminone, Malononitrile |

| Solvent | Toluene | Ethanol |

| Catalyst/Base | N/A | Piperidine |

| Temperature | Reflux (~110 °C) | Reflux (~80 °C) |

| Reaction Time | 4-6 hours | 8-10 hours |

| Typical Yield | 85-95% | 70-85% |

| Product Appearance | Yellow Solid | Pale Yellow/Off-White Solid |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Figure 2: Overall Experimental Workflow", labelloc=b, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes for Step A Start_A [label="2-Acetylpyridine +\nDMF-DMA in Toluene"]; Process_A [label="Reflux (4-6h)", shape=ellipse, fillcolor="#FFFFFF"]; Workup_A [label="Rotary Evaporation"]; Product_A [label="Crude Enaminone Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; // Nodes for Step B Start_B [label="Enaminone + Malononitrile\nin Ethanol + Piperidine"]; Process_B [label="Reflux (8-10h)", shape=ellipse, fillcolor="#FFFFFF"]; Workup_B1 [label="Cooling & Precipitation"]; Workup_B2 [label="Vacuum Filtration & Washing"]; Product_B [label="Final Product:\n2-Oxo-6-(2-pyridinyl)-1,2-dihydro-\n3-pyridinecarbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Connections Start_A -> Process_A; Process_A -> Workup_A; Workup_A -> Product_A; Product_A -> Start_B; Start_B -> Process_B; Process_B -> Workup_B1; Workup_B1 -> Workup_B2; Workup_B2 -> Product_B;

}

Caption: Figure 2: Overall Experimental Workflow.

Field-Proven Insights & Troubleshooting

-

Causality of Reagent Choice: The use of DMF-DMA in Step A is a strategic choice for its dual role as a reagent and an efficient water scavenger, driving the equilibrium towards the enaminone product. In Step B, piperidine is a preferred catalyst over stronger bases like sodium ethoxide because it minimizes the potential for unwanted side reactions, such as the hydrolysis of the nitrile group or dimerization of malononitrile.[6][7]

-

Low Yield in Step B: If the yield is lower than expected, consider the following:

-

Incomplete Reaction: Extend the reflux time and monitor closely with TLC.

-

Purity of Enaminone: Impurities from Step A can inhibit the cyclization. Purify the enaminone using column chromatography if the crude product is not clean.

-

Precipitation: Ensure the reaction mixture is thoroughly cooled before filtration to prevent loss of product that remains dissolved in the warm solvent.

-

-

Product Purity Issues: The primary impurities are often unreacted starting materials. A cold ethanol wash is usually sufficient to remove them. If NMR analysis shows persistent impurities, recrystallization from a higher-boiling solvent like glacial acetic acid is highly effective.

-

Alternative Cyclization Conditions: Some literature reports indicate that the intermediate formed from the reaction of enaminones and malononitrile can be an open-chain dienamide.[6][10] This intermediate can then be cyclized into the final pyridone product by heating in an acidic medium, such as a mixture of acetic acid and hydrochloric acid.[7] If the standard piperidine-catalyzed protocol is not optimal, this two-stage approach provides a robust alternative.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound. By leveraging the predictable reactivity of enaminones with active methylene compounds, this protocol provides researchers with a clear pathway to access a valuable heterocyclic building block. The mechanistic discussions and troubleshooting insights included are designed to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research and development needs, ultimately facilitating the discovery of novel chemical entities with therapeutic potential.

References

-

Al-Saleh, B., Abdel-Khalik, M. M., Al-Enzy, A., & Elnagdi, M. H. (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules. [Link]

-

Elassar, A. Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480. [Link]

-

Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. (n.d.). MDPI. [Link]

-

Al-Najjar, A. A., & El-Faham, A. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][11]naphthyridines. Molecules, 19(12), 20638–20651. [Link]

-

Shawali, A. S. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences, 4(2). [Link]

-

Regioselective Synthesis of 2(1H)-Pyridinones from β-Aminoenones and Malononitrile. Reaction Mechanism. (n.d.). The Journal of Organic Chemistry. [Link]

-

Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ResearchGate. [Link]

-

Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815–2826. [Link]

-

Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. (n.d.). Bentham Science. [Link]

-

Khalil, M. A. (2016). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. International Journal of Organic Chemistry, 6(1), 26-39. [Link]

-

2-oxo-4,6-diphenyl-1,2-dihydro-3-pyridinecarbonitrile. (n.d.). ChemSynthesis. [Link]

-

Al-Abdullah, E. S., et al. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 21(10), 2999-3003. [Link]

-

Jacob, R. B., et al. (2017). Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 340-349. [Link]

-

El-Bastawissy, E. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(38), 34321-34336. [Link]

-

Ghorab, M. M., et al. (2013). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 18(7), 7731-7746. [Link]

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

-

2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. (n.d.). PubChem. [Link]

-

Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-. (n.d.). US EPA. [Link]

-

Jacob, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 340–349. [Link]

Sources

- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile | C11H7N3O | CID 2747085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences [organic-chemistry.org]

- 9. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. figshare.com [figshare.com]

The Strategic Role of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent drug-like properties, including the ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, have cemented its importance in the development of a wide array of therapeutic agents.[1][2] Within this esteemed class of heterocycles, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile emerges as a highly versatile and strategic pharmaceutical intermediate. Its unique structural arrangement, featuring a pyridone core, a cyano group, and a pyridine substituent, provides a rich platform for the synthesis of complex molecules with diverse biological activities.

This document serves as a comprehensive technical guide for researchers and drug development professionals on the utilization of this key intermediate. We will delve into its fundamental properties, provide a detailed, field-proven protocol for its synthesis, and illustrate its application in the construction of a prominent active pharmaceutical ingredient (API). The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key characteristics of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇N₃O | [3] |

| Molecular Weight | 197.19 g/mol | [3] |

| CAS Number | 56304-74-6 | [3] |

| Appearance | Expected to be an off-white to yellow solid | General observation for this class of compounds |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | Inferred from related structures |

| Melting Point | Not definitively reported, but expected to be >250 °C | Inferred from related structures |

Structural Representation:

The chemical structure of this compound is depicted below. The numbering of the pyridine ring is crucial for the interpretation of spectroscopic data.

Caption: Chemical structure of the target intermediate.

Synthetic Protocol: A Representative Guareschi-Thorpe Condensation

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles is most effectively achieved through a variation of the Guareschi-Thorpe reaction.[4] This multicomponent reaction involves the condensation of a β-keto compound with cyanoacetamide in the presence of a base. The following protocol is a representative and robust method for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Caption: Synthetic workflow for the target intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Acetylpyridine | 1122-62-9 | 121.14 g/mol | 12.1 g | 0.10 |

| Cyanoacetamide | 107-91-5 | 84.08 g/mol | 8.4 g | 0.10 |

| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | 68.05 g/mol | 32.4 g | 0.10 |

| Absolute Ethanol | 64-17-5 | 46.07 g/mol | 200 mL | - |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add 2-acetylpyridine (12.1 g, 0.10 mol) and cyanoacetamide (8.4 g, 0.10 mol) in absolute ethanol (200 mL). Stir the mixture at room temperature to dissolve the solids.

-

Base Addition: Slowly add the sodium ethoxide solution (32.4 g, 0.10 mol) to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the reaction mixture to a pH of approximately 6-7. A precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization:

-

Yield: 70-80%

-

Appearance: Off-white to pale yellow solid

-

Characterization: The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques. Expected spectral data based on analogous structures are provided below for validation.[5][6]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5-13.0 (br s, 1H, NH), 8.6-8.7 (m, 1H, pyridine-H), 7.9-8.1 (m, 2H, pyridine-H), 7.4-7.6 (m, 1H, pyridine-H), 6.7-6.9 (s, 1H, pyridone-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 160-162 (C=O), 150-155 (C-Ar), 148-150 (C-Ar), 140-142 (C-Ar), 137-139 (C-Ar), 125-127 (C-Ar), 121-123 (C-Ar), 116-118 (CN), 105-107 (C-CN), 98-100 (C-H) |

| IR (KBr, cm⁻¹) | ν: 3100-3300 (N-H), 2220-2230 (C≡N), 1650-1670 (C=O), 1580-1600 (C=C, C=N) |

| Mass Spec (ESI+) | m/z: 198.07 [M+H]⁺ |

Application in Pharmaceutical Synthesis: The Case of Milrinone

This compound is a key precursor in some synthetic routes to Milrinone , a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[7] The following protocol outlines a conceptual synthetic step illustrating how the intermediate can be utilized.

Reaction Scheme:

Caption: Conceptual pathway from the intermediate to Milrinone.

Note: The direct conversion may involve multiple steps and variations depending on the specific patented or proprietary process. This serves as an illustrative example of a potential synthetic transformation.

Safety and Handling

2-Acetylpyridine:

-

Combustible liquid.[8]

-

Causes skin and serious eye irritation.[8]

-

May cause respiratory irritation.[8]

-

Handle in a well-ventilated area, away from heat and open flames.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Cyanoacetamide:

-

Harmful if swallowed.[9]

-

Causes skin and serious eye irritation.[9]

-

May cause respiratory irritation.[9]

-

Avoid breathing dust. Use in a well-ventilated area.[9]

-

Wear protective gloves and eye protection.[9]

Sodium Ethoxide Solution:

-

Highly flammable liquid and vapor.[10]

-

Causes severe skin burns and eye damage.[10]

-

Reacts violently with water.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.[10]

-

Handle under an inert atmosphere (e.g., nitrogen or argon).[10]

Always consult the full Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in drug discovery. Its strategic importance as a pharmaceutical intermediate is underscored by its role in the synthesis of complex and biologically active molecules. The protocols and data presented herein are intended to provide researchers with a solid foundation for the synthesis and application of this valuable compound. By understanding the nuances of its preparation and handling, the scientific community can continue to leverage this privileged scaffold to develop the next generation of innovative therapeutics.

References

-

PubChem. 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Tron, G. C., Minassi, A., Sorba, G., & Fausone, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. Available from: [Link]

-

Zhang, L., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 821332. Available from: [Link]

- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2012). Pyridines and pyrimidines of anticipated biological activity. Journal of the Saudi Chemical Society, 16(4), 453-459.

- Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Journal of Heterocyclic Chemistry, 40(5), 849-854.

-

Al-Said, M. S., Ghorab, M. M., Ghabbour, H. A., Arshad, S., & Fun, H. K. (2012). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o1679. Available from: [Link]

-

Mirković, J. M., Mijin, D. Ž., & Petrović, S. D. (2013). Milrinone–Properties and synthesis. Hemijska industrija, 67(1), 17-25. Available from: [Link]

-

Synerzine. (2019). Safety Data Sheet: 2-Acetyl Pyridine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 | CID 79516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyridinecarbonitrile Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Evaluation of Pyridinecarbonitrile Cytotoxicity

Pyridinecarbonitrile scaffolds are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a diverse range of pharmacologically active compounds.[1] Notably, derivatives such as pyrido[2,3-d]pyrimidines have emerged as potent inhibitors of various protein kinases implicated in oncogenesis, including EGFR, VEGFR-2, and Pim-1 kinase.[1] This has positioned them as promising candidates for novel anticancer therapeutics. The cytotoxic potential of these compounds is therefore a primary attribute to be rigorously characterized.

This guide provides a comprehensive framework for the in vitro assessment of pyridinecarbonitrile-induced cytotoxicity. It moves beyond a simple recitation of protocols to instill a deeper understanding of the mechanistic rationale behind assay selection and data interpretation. We will explore a multi-assay approach, beginning with general indicators of cell viability and progressing to more specific assays that can elucidate the mode of cell death, such as apoptosis. By integrating these methods, researchers can build a robust and reliable cytotoxicity profile for their compounds of interest.

Part 1: Foundational Cytotoxicity Assessment

The initial screening of pyridinecarbonitrile derivatives typically involves assays that measure fundamental aspects of cell health: metabolic activity and membrane integrity. These assays provide a quantitative measure of cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[2]

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which in turn is an indicator of cell viability.[3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]

-

Why MTT? This assay is sensitive, reproducible, and amenable to high-throughput screening, making it an excellent choice for initial cytotoxicity assessment.[3]

-

Mitochondrial Dependence: Since the reduction of MTT primarily occurs in the mitochondria, this assay is particularly sensitive to compounds that affect mitochondrial respiration.[3] Some pyridine homologues have been shown to impact mitochondrial respiratory control, making this a relevant consideration.[3]

-

Cell Seeding:

-

Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the pyridinecarbonitrile compound in culture medium.

-

Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO concentration matched to the highest compound concentration, typically <0.5%).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

-

Compound Color: If the pyridinecarbonitrile derivative is colored, it may interfere with the absorbance reading. Always include a control with the compound in cell-free medium to assess this.

-

Direct MTT Reduction: Some chemical compounds can directly reduce MTT, leading to a false-positive signal of cell viability. To test for this, incubate the compound with MTT in cell-free medium.

-

Fluorescence: Certain pyridinecarbonitrile derivatives exhibit fluorescence, which could potentially interfere with absorbance readings depending on the plate reader.[1]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing. It quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[1][6] This assay is a reliable indicator of necrosis or late-stage apoptosis.

-

Why LDH? The LDH assay provides a direct measure of cell lysis and complements the metabolic information from the MTT assay. It is particularly useful for detecting necrotic cell death.

-

Mechanism Independence: This assay measures a general consequence of cell death (membrane rupture) and is therefore not dependent on a specific death pathway.[1]

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Collection of Supernatant:

-

After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).

-

Add the reaction mixture to each well containing the supernatant.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

-

-

Serum LDH: Fetal bovine serum in the culture medium contains LDH, which can contribute to background absorbance. It is advisable to use a serum-free medium during the final hours of compound incubation or to include a background control with medium only.

-

Compound Interference: Test compounds could inhibit or enhance LDH activity. A control where the compound is added to the supernatant from untreated, lysed cells can assess this.

Part 2: Delving into the Mechanism of Cell Death - Apoptosis

Many pyridinecarbonitrile derivatives exert their anticancer effects by inducing apoptosis, a programmed and highly regulated form of cell death.[5][6] Therefore, it is crucial to move beyond general cytotoxicity assays and investigate whether the observed cell death is apoptotic.

Caspase-Glo® 3/7 Assay: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that are central to the apoptotic signaling cascade. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] The Caspase-Glo® 3/7 assay provides a sensitive and straightforward method to measure the combined activity of these two caspases.

-

Why Caspase-3/7? Activation of these caspases is a hallmark of apoptosis.[7] This assay provides a specific and early indication of apoptotic cell death.

-

Luminescent Readout: The luminescent signal is highly sensitive and has a wide dynamic range, allowing for the detection of apoptosis in a small number of cells.

-

Cell Seeding and Treatment:

-

Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.

-

Follow the same treatment protocol as for the MTT and LDH assays.

-

-

Assay Reagent Addition:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent directly to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from cell-free wells).

-

Express the results as fold-change in caspase activity relative to the vehicle-treated control.

-

-

Compound Fluorescence: While this is a luminescence-based assay, highly fluorescent compounds could potentially cause bleed-through into the detection channel. This can be checked by measuring the luminescence of the compound in the assay buffer without cells.

-

Quenching: Some compounds may quench the luminescent signal. A control where the compound is added to a known amount of active caspase-3 can assess this.

Data Presentation and Interpretation